molecular formula C14H17N3O3S2 B6626870 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6626870
M. Wt: 339.4 g/mol
InChI Key: UIHVEKQSZFNRKF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor like 2-bromoacetophenone and thiourea under basic conditions.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine to introduce the ethyl group.

    Formation of the Dioxolane Ring: The dioxolane ring is introduced by reacting ethylene glycol with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: Finally, the thiazole and dioxolane derivatives are coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar biological activities.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of both thiazole and dioxolane rings, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-8-10(21-9(2)17-8)3-4-15-12(18)11-7-16-13(22-11)14-19-5-6-20-14/h7,14H,3-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHVEKQSZFNRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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